Superior PI3Kδ Selectivity Profile Minimizes Off-Target Toxicity Compared to Idelalisib and Duvelisib
Linperlisib exhibits a more favorable selectivity profile for PI3Kδ compared to the first-generation inhibitor idelalisib and the dual PI3Kδ/γ inhibitor duvelisib. While idelalisib has a reported selectivity of approximately 40-fold for PI3Kδ over PI3Kα, Linperlisib demonstrates a selectivity of 252-fold for PI3Kδ over PI3Kα and >1,125-fold over PI3Kγ [1]. Duvelisib, by design, inhibits both PI3Kδ and PI3Kγ with near-equipotent activity, leading to a higher incidence of immune-related adverse events [2]. This high degree of selectivity for Linperlisib is postulated to reduce the risk of hyperglycemia (associated with PI3Kα inhibition) and immune dysregulation (associated with PI3Kγ inhibition) [3].
| Evidence Dimension | Selectivity ratio (PI3Kδ IC50 vs. PI3Kα IC50) |
|---|---|
| Target Compound Data | PI3Kδ IC50 = 4.6 nM; PI3Kα IC50 = 1,159 nM (Ratio = 252) |
| Comparator Or Baseline | Idelalisib: ~40-fold selectivity over PI3Kα (literature value). Duvelisib: dual PI3Kδ/γ inhibitor; PI3Kδ IC50 ≈ 2.5 nM, PI3Kγ IC50 ≈ 27 nM. |
| Quantified Difference | Linperlisib shows ~6.3x greater selectivity for PI3Kδ over PI3Kα than idelalisib, and does not potently inhibit PI3Kγ. |
| Conditions | In vitro kinase inhibition assays using recombinant PI3K isoforms. |
Why This Matters
Higher target selectivity correlates with a lower incidence of specific off-target adverse events, improving patient tolerability and enabling longer treatment duration.
- [1] Liangyihui.net Analysis. Selectivity of Linperlisib for PI3Kδ over PI3Kα and PI3Kγ. View Source
- [2] Verastem, Inc. Duvelisib Mechanism of Action: Dual PI3Kδ/γ Inhibition. View Source
- [3] Liangyihui.net Analysis. Structural Determinants of Safety: High Selectivity of Linperlisib for PI3Kδ. View Source
